(Z)-N-(2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide
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Description
This compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name of this compound suggests it has a bromo group (Br), a cyano group (CN), and a phenyl group (C6H5) attached to the benzodiazepine structure .
Molecular Structure Analysis
Benzodiazepines have a fused benzene and diazepine ring. In the name of the compound, the “Z” indicates the configuration of the double bond, and the various groups (bromo, cyano, phenyl) are attached at different positions on this structure .Chemical Reactions Analysis
Benzodiazepines, as a class, can undergo a variety of reactions. They can act as acid or base, undergo oxidation or reduction, and participate in various substitution reactions . The exact reactions that this specific compound would undergo depend on the conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups present. For example, the presence of a bromo group might increase the compound’s density and boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O/c24-19-10-11-21-26-22(20-9-5-4-8-17(20)14-28(21)15-19)27-23(29)18(13-25)12-16-6-2-1-3-7-16/h1-12,15H,14H2/b18-12-,27-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPKLKLWSLERW-FYJHPUIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC(=O)C(=CC3=CC=CC=C3)C#N)N=C4N1C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=NC(=O)/C(=C\C3=CC=CC=C3)/C#N)N=C4N1C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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